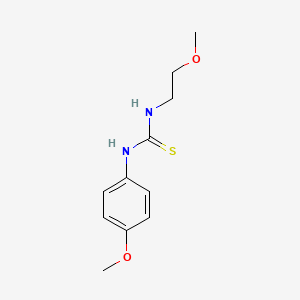
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea, also known as MEMPT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in cell signaling and regulation. Additionally, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. In vivo studies have shown that N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea is its low toxicity and high solubility in water, which makes it easy to use in laboratory experiments. Additionally, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have a wide range of biological activities, which makes it a versatile tool for scientific research. However, one of the limitations of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea is its relatively low potency compared to other compounds with similar biological activities. Additionally, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea may not be effective in all types of cancer cells or animal models.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea. One area of interest is the development of more potent analogs of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea that could be used in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea and its potential applications in neurology and immunology. Finally, the development of new delivery methods for N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea could improve its efficacy and reduce potential side effects.
Synthesemethoden
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea can be synthesized through a simple reaction between 4-methoxyaniline and 2-methoxyethyl isothiocyanate. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been used in a variety of scientific research studies, including cancer research, neurology, and immunology. In cancer research, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurology, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to modulate the immune response by affecting cytokine production and T cell activation.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-14-8-7-12-11(16)13-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILLCZNPMFNPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)
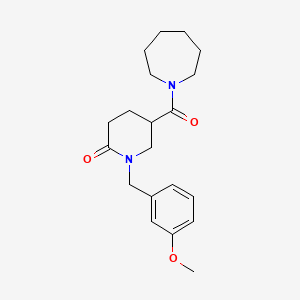
![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)
![6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)
![4-[(4-methylphenyl)thio]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889473.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889474.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]](/img/structure/B4889480.png)
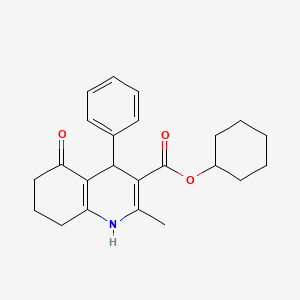
![2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone](/img/structure/B4889498.png)
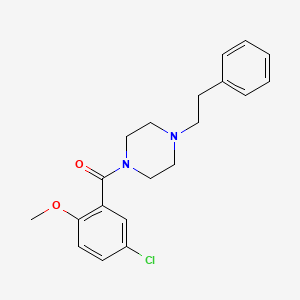
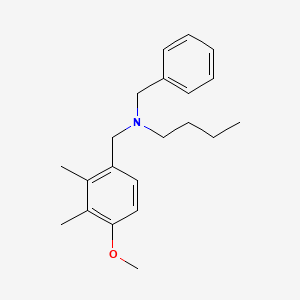
![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)